molecular formula C10H9F3O2 B3028678 3-(4-(Trifluoromethyl)phenyl)oxetan-3-ol CAS No. 26755-29-3

3-(4-(Trifluoromethyl)phenyl)oxetan-3-ol

Cat. No.: B3028678
CAS No.: 26755-29-3
M. Wt: 218.17
InChI Key: KKUYBINDLSMUBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(Trifluoromethyl)phenyl)oxetan-3-ol is an organic compound with the molecular formula C10H9F3O2 It is characterized by the presence of an oxetane ring substituted with a trifluoromethyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Trifluoromethyl)phenyl)oxetan-3-ol typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with an appropriate oxetane precursor under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the oxetane precursor, followed by nucleophilic addition to the aldehyde. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Trifluoromethyl)phenyl)oxetan-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(4-(Trifluoromethyl)phenyl)oxetan-3-one.

    Reduction: Formation of 3-(4-(Trifluoromethyl)phenyl)oxetan-3-amine.

    Substitution: Formation of various substituted oxetane derivatives depending on the reagents used.

Scientific Research Applications

3-(4-(Trifluoromethyl)phenyl)oxetan-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluoro-3-(trifluoromethyl)phenyl)oxetan-3-ol
  • 3-(4-Chloro-3-(trifluoromethyl)phenyl)oxetan-3-ol
  • 3-(4-Bromo-3-(trifluoromethyl)phenyl)oxetan-3-ol

Uniqueness

3-(4-(Trifluoromethyl)phenyl)oxetan-3-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying the effects of fluorine substitution on chemical reactivity and biological activity.

Properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]oxetan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c11-10(12,13)8-3-1-7(2-4-8)9(14)5-15-6-9/h1-4,14H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKUYBINDLSMUBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401273446
Record name 3-[4-(Trifluoromethyl)phenyl]-3-oxetanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401273446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26755-29-3
Record name 3-[4-(Trifluoromethyl)phenyl]-3-oxetanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26755-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[4-(Trifluoromethyl)phenyl]-3-oxetanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401273446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-(Trifluoromethyl)phenyl)oxetan-3-ol
Reactant of Route 2
Reactant of Route 2
3-(4-(Trifluoromethyl)phenyl)oxetan-3-ol
Reactant of Route 3
Reactant of Route 3
3-(4-(Trifluoromethyl)phenyl)oxetan-3-ol
Reactant of Route 4
Reactant of Route 4
3-(4-(Trifluoromethyl)phenyl)oxetan-3-ol
Reactant of Route 5
Reactant of Route 5
3-(4-(Trifluoromethyl)phenyl)oxetan-3-ol
Reactant of Route 6
Reactant of Route 6
3-(4-(Trifluoromethyl)phenyl)oxetan-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.